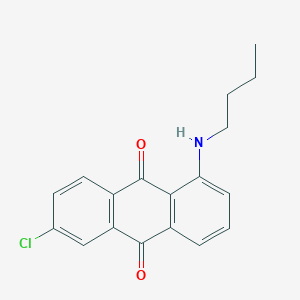
1-(Butylamino)-6-chloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylamino)-6-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of a butylamino group and a chlorine atom attached to the anthracene-9,10-dione core. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-6-chloroanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The aminoanthracene is chlorinated to introduce the chlorine atom at the 6th position, forming 1-amino-6-chloroanthracene.
Amidation: The amino group is then reacted with butylamine to form the butylamino derivative.
Oxidation: Finally, the anthracene ring is oxidized to form the anthraquinone structure, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butylamino)-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted anthraquinones.
Applications De Recherche Scientifique
1-(Butylamino)-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-(Butylamino)-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
- 1-Amino-6-chloroanthracene-9,10-dione
- 1-(Methylamino)-6-chloroanthracene-9,10-dione
- 1-(Ethylamino)-6-chloroanthracene-9,10-dione
Comparison: 1-(Butylamino)-6-chloroanthracene-9,10-dione is unique due to the presence of the butylamino group, which imparts specific chemical properties such as increased hydrophobicity and potential biological activity. Compared to its methylamino and ethylamino counterparts, the butylamino derivative may exhibit different solubility, reactivity, and biological effects, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
61100-74-1 |
|---|---|
Formule moléculaire |
C18H16ClNO2 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-(butylamino)-6-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)12-8-7-11(19)10-14(12)17(13)21/h4-8,10,20H,2-3,9H2,1H3 |
Clé InChI |
LCKZZRONIDXAJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


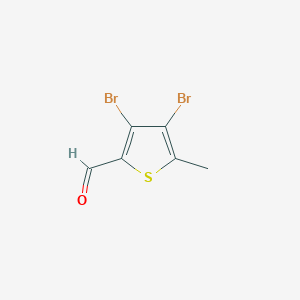
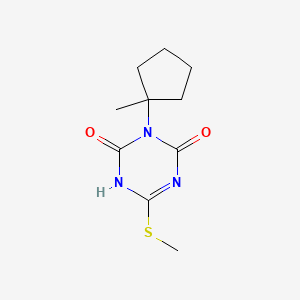
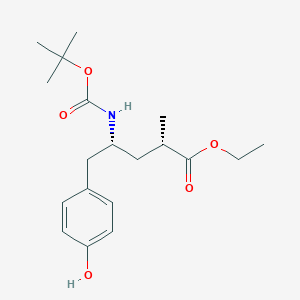
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
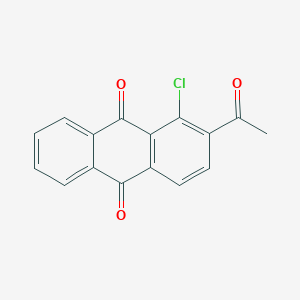
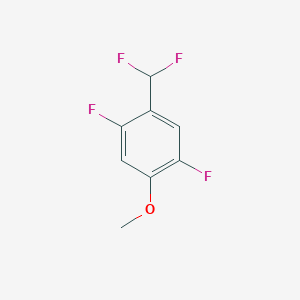
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)

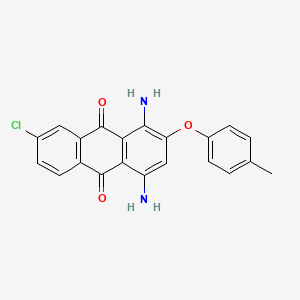

![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
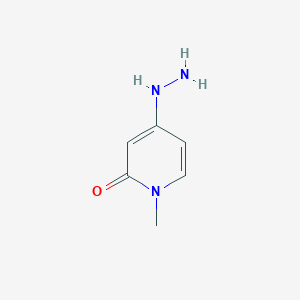
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)

